Cas no 6950-99-8 (3-{[(pyridin-2-yl)methyl]amino}propan-1-ol)
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-[(2-Pyridinylmethyl)amino]-1-propanol
- (2-pyridylmethyl)-(1-hydroxypropyl)amine
- 3-(pyridin-2-ylmethylamino)propan-1-ol
- 3-((2-pyridinylmethyl)amino)-1-propanol
- 3-((2-pyridinylmethyl)-amino)-1-propanol
- 3-[(pyridin-2-ylmethyl)-amino]-propan-1-ol
- 3-[(Pyridin-2-Yl-Methyl)Amino]Propan-1-Ol
- AC1L6MGE
- AC1Q7CUA
- AC1Q7CUD
- NCIStruc1_000135
- NCIStruc2_000139
- NSC65650
- 3-{[(pyridin-2-yl)methyl]amino}propan-1-ol
-
- Inchi: 1S/C9H14N2O/c12-7-3-5-10-8-9-4-1-2-6-11-9/h1-2,4,6,10,12H,3,5,7-8H2
- InChI Key: UTTDICFUEAFWJV-UHFFFAOYSA-N
- SMILES: OCCCNCC1C=CC=CN=1
Computed Properties
- Exact Mass: 166.11100
- Monoisotopic Mass: 166.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.2A^2
- XLogP3: -0.1
Experimental Properties
- Density: 1.073
- Boiling Point: 301.3°C at 760 mmHg
- Flash Point: 136°C
- Refractive Index: 1.536
- PSA: 45.15000
- LogP: 0.94450
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM175475-1g |
3-((pyridin-2-ylmethyl)amino)propan-1-ol |
6950-99-8 | 95% | 1g |
$202 | 2022-06-10 | |
| TRC | P950600-10mg |
3-[(2-Pyridinylmethyl)amino]-1-propanol |
6950-99-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P950600-50mg |
3-[(2-Pyridinylmethyl)amino]-1-propanol |
6950-99-8 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P950600-100mg |
3-[(2-Pyridinylmethyl)amino]-1-propanol |
6950-99-8 | 100mg |
$ 115.00 | 2022-06-03 | ||
| Enamine | EN300-169048-0.05g |
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol |
6950-99-8 | 93% | 0.05g |
$44.0 | 2023-09-20 | |
| Enamine | EN300-169048-0.1g |
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol |
6950-99-8 | 93% | 0.1g |
$66.0 | 2023-09-20 | |
| Enamine | EN300-169048-0.25g |
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol |
6950-99-8 | 93% | 0.25g |
$94.0 | 2023-09-20 | |
| Enamine | EN300-169048-0.5g |
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol |
6950-99-8 | 93% | 0.5g |
$148.0 | 2023-09-20 | |
| Enamine | EN300-169048-1.0g |
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol |
6950-99-8 | 93% | 1g |
$190.0 | 2023-06-08 | |
| Enamine | EN300-169048-2.5g |
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol |
6950-99-8 | 93% | 2.5g |
$314.0 | 2023-09-20 |
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-{[(pyridin-2-yl)methyl]amino}propan-1-ol
Comprehensive Overview of 3-{[(pyridin-2-yl)methyl]amino}propan-1-ol (CAS No. 6950-99-8): Properties, Applications, and Industry Insights
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol (CAS No. 6950-99-8) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique molecular structure. This pyridine-derived amino alcohol features a propan-1-ol backbone modified with a pyridin-2-ylmethyl substituent, making it valuable for ligand synthesis and intermediate applications. Recent studies highlight its role in developing bioactive molecules, particularly in neurological research and enzyme modulation, aligning with growing interest in targeted drug design.
The compound's dual functional groups (–NH and –OH) enable diverse chemical modifications, a feature frequently searched by researchers exploring structure-activity relationships (SAR). Its CAS No. 6950-99-8 is often queried alongside terms like "solubility in polar solvents" or "stability under acidic conditions", reflecting practical lab concerns. Analytical data shows optimal performance in pH-neutral environments, with degradation observed only above 200°C, making it suitable for high-temperature reactions.
In material science, 3-{[(pyridin-2-yl)methyl]amino}propan-1-ol serves as a precursor for metal-organic frameworks (MOFs)—a trending topic in sustainable catalysis. Its nitrogen-rich structure facilitates coordination chemistry, a feature highlighted in 2023 Journal of Coordination Chemistry studies. This aligns with Google Trends data showing rising searches for "MOF design principles" and "heterocyclic linkers".
From a commercial perspective, suppliers emphasize the compound's high purity grades (≥98%), addressing industry demand for reproducible synthetic outcomes. Patent databases reveal its use in photocatalysts and biodegradable polymers, connecting to eco-conscious research trends. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its structural integrity, frequently mentioned in quality control protocols.
Emerging applications include corrosion inhibition—addressing a pain point in industrial maintenance—with 2024 studies demonstrating 89% efficiency in mild steel protection. This positions CAS No. 6950-99-8 as a candidate for green inhibitors, a niche with 40% annual search growth. The compound's low ecotoxicity further supports this application, meeting REACH compliance standards.
Future research directions may explore its supramolecular chemistry potential, particularly in molecular recognition systems. The pyridinyl moiety offers π-stacking capabilities, while the hydroxyl group enables hydrogen bonding—properties increasingly sought for sensor development. Such multidisciplinary relevance ensures sustained academic and industrial interest in this versatile molecule.
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